molecular formula C7H5N3O3 B1408597 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid CAS No. 1820703-19-2

6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No. B1408597
M. Wt: 179.13 g/mol
InChI Key: IUXUUANPGSFANU-UHFFFAOYSA-N
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Description

“6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid” is a compound that belongs to the class of imidazo[4,5-b]pyridines . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[4,5-b]pyridines from readily available starting materials . The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine .

Scientific Research Applications

Chemical Synthesis and Reactivity

6-Hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid and its derivatives have been studied extensively in the context of chemical synthesis. For example, Yıldırım et al. (2005) explored the functionalization reactions of related compounds, showing how these molecules can be modified to create new chemical entities. This type of research is crucial for developing novel compounds with potential applications in various fields, including materials science and pharmaceuticals (Yıldırım, Kandemirli, & Demir, 2005).

Material Science and Corrosion Inhibition

Saady et al. (2021) demonstrated the use of imidazo[4,5-b]pyridine derivatives as inhibitors against mild steel corrosion. This research highlights the potential of these compounds in industrial applications, particularly in protecting metals from corrosive environments (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).

Development of New Synthetic Methods

Crawforth and Paoletti (2009) contributed to the field by developing a one-pot synthesis method for imidazo[1,5-a]pyridines, showcasing the versatility and adaptability of these compounds in synthetic chemistry (Crawforth & Paoletti, 2009).

Spectroscopy and Molecular Structure Analysis

Lorenc et al. (2008) investigated the molecular structure and vibrational energy levels of various imidazo[4,5-b]pyridine derivatives. Their work provides valuable insights into the physical properties of these compounds, which can inform their practical applications in various scientific domains (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).

properties

IUPAC Name

6-hydroxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-4-1-3-6(9-2-8-3)10-5(4)7(12)13/h1-2,11H,(H,12,13)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXUUANPGSFANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1O)C(=O)O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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